Dimethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1',2'-dicarboxylate
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Overview
Description
Dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by a cyclohexane ring fused to a pyrrolizine ring, with two ester groups attached to the pyrrolizine ring. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates. Azomethine ylides can be generated in situ from the reaction of amino acids (such as proline) with carbonyl compounds (such as ninhydrin) in the presence of alcohols . The reaction proceeds under mild conditions and yields the desired spiro compound with high selectivity.
Industrial Production Methods
Industrial production of dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols or the pyrrolizine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or more saturated pyrrolizine derivatives.
Substitution: Formation of new functionalized spiro compounds.
Scientific Research Applications
Dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spiro structure can influence the binding affinity and selectivity of the compound, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate can be compared with other spiro compounds, such as:
Spiroindolinopyrrolidines: These compounds also feature a spiro structure but with different ring systems and functional groups.
Spirooxindoles: Known for their biological activities, spirooxindoles have a spiro connection between an oxindole and another ring system.
Spirocyclic lactams: These compounds have a spiro connection involving a lactam ring and are studied for their medicinal properties.
The uniqueness of dimethyl hexahydrospiro[cyclohexane-1,3’-pyrrolizine]-1’,2’-dicarboxylate lies in its specific ring system and functional groups, which impart distinct chemical and physical properties.
Biological Activity
Dimethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1',2'-dicarboxylate is a synthetic compound with potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of two carboxylate groups enhances its solubility and reactivity, making it suitable for various biological assays.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs). These methods are advantageous due to their efficiency in generating complex molecules from simple starting materials. For instance, the reaction can be initiated using isatin derivatives and amino acids to form the desired spiro compound through a 1,3-dipolar cycloaddition approach .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antibacterial properties .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Research involving human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound was found to reduce cell viability by up to 70% at concentrations of 25 µM after 48 hours of treatment .
Case Study 1: Antimicrobial Efficacy
A study conducted by Al-Majid et al. explored the antimicrobial efficacy of various derivatives of spiro compounds, including this compound. The researchers found that modifications in the substituents significantly affected the antimicrobial activity. The study concluded that specific functional groups enhance the interaction with bacterial membranes, leading to increased efficacy .
Case Study 2: Cancer Cell Line Testing
In a separate investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes .
Properties
IUPAC Name |
dimethyl spiro[1,2,5,6,7,8-hexahydropyrrolizine-3,1'-cyclohexane]-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-20-14(18)12-11-7-6-10-17(11)16(8-4-3-5-9-16)13(12)15(19)21-2/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAUEXHRCZFZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCN2C3(C1C(=O)OC)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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